2-Methyl-4-phenylthiazole
Overview
Description
2-Methyl-4-phenylthiazole is a compound that belongs to the thiazole family, which is a class of heterocyclic compounds containing a five-membered ring with sulfur and nitrogen as heteroatoms. Although the provided papers do not directly discuss 2-Methyl-4-phenylthiazole, they do provide insights into related thiazole derivatives and their properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of amino compounds with carbon disulfide or other sulfur-containing reagents. For instance, the synthesis of 2-phenyl-4-bis(methylthio)methyleneoxazol-5-one, a related oxazole, is achieved through nucleophilic ring opening followed by cyclization . Similarly, 2-phenylbenzothiazoles are synthesized from o-aminothiophenol disulfides and substituted benzaldehydes . These methods could potentially be adapted for the synthesis of 2-Methyl-4-phenylthiazole by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of aromatic moieties and heteroatoms that contribute to the compound's reactivity and physical properties. For example, the structure of 4-(1-phenyl-1-methylcyclobutyl-3-yl)-2-aminothiazole has been determined by X-ray analysis, revealing bond distances that are indicative of the aromatic nature of the thiazole ring10. These structural insights are valuable for understanding the electronic distribution and potential reactivity of 2-Methyl-4-phenylthiazole.
Chemical Reactions Analysis
Thiazole derivatives participate in various chemical reactions, often facilitated by the reactivity of the sulfur atom. The study of 3-methylthio-4-phenyl-5-phenylamino-1,2,4-triazole and its hexabromotellurate salt provides insights into the reactivity of sulfur in electrophilic and radical attacks . This suggests that 2-Methyl-4-phenylthiazole may also undergo similar reactions, with the methyl and phenyl substituents influencing its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. For example, the optical properties of 3-methyl-4-phenyl-5-(2-pyridyl)-1,2,4-triazole have been studied, revealing information about its dielectric susceptibility and birefringence . Although this compound is not a direct analogue of 2-Methyl-4-phenylthiazole, the study demonstrates the potential for thiazole derivatives to exhibit interesting optical properties. Additionally, the antitumor activity of 2-phenylbenzothiazoles highlights the biological relevance of thiazole derivatives .
Scientific Research Applications
Antimycobacterial Activity
A study by Shinde et al. (2019) synthesized derivatives of 4-methyl-2-arylthiazole, which exhibited significant antimycobacterial activity against Mycobacterium tuberculosis, suggesting potential as antitubercular candidates Shinde et al., 2019.
Microwave Irradiation Synthesis
Khrustalev (2009) explored the synthesis of 2-amino-4-phenylthiazole derivatives under microwave irradiation, noting their broad spectrum of biological activities including antipyretic and analgesic properties Khrustalev, 2009.
Fluorescence Probe for Inorganic Phosphates
Feng et al. (2017) designed and synthesized a 4-phenylthiazole-Cu2+ ensemble as a fluorescence probe for detecting inorganic phosphates in live cells, demonstrating its application in bioimaging Feng et al., 2017.
Reactivity in Ruthenium Catalyzed Arylations
Daher et al. (2019) investigated the reactivity of 4-phenylthiazoles in Ruthenium-catalyzed direct arylations, revealing that the introduction of an aryl unit at the C5-position enhances reactivity, influencing the electronic properties of the resultant compounds Daher et al., 2019.
Antimicrobial and DNA Cleavage Activities
Karabasannavar et al. (2017) synthesized Schiff base ligands from 4-phenylthiazole derivatives, which exhibited antimicrobial activity and DNA cleavage, indicating their potential in biological applications Karabasannavar et al., 2017.
Corrosion Inhibition in Stainless Steel
Fouda and Ellithy (2009) demonstrated that 4-phenylthiazole derivatives act as corrosion inhibitors for stainless steel in acidic environments, providing insights into industrial applications Fouda & Ellithy, 2009.
Photometric Determination
Lundgren (1956) focused on the photometric determination of 2-phenylthiazole derivatives, contributing to the analytical methods for these compounds Lundgren, 1956.
Osteoblastic Cells and Bone Weight Loss
Yamaguchi et al. (1999) synthesized 4-phenylthiazole derivatives and tested their effects on interleukin-6 secretion in osteoblastic cells, finding significant suppression of bone weight loss in mice Yamaguchi et al., 1999.
Development of Potent Antagonists
Scheiff et al. (2010) investigated 2-amino-5-benzoyl-4-phenylthiazole derivatives, finding them to be potent and selective antagonists in adenosine receptor binding studies Scheiff et al., 2010.
Catalyst Activation and Hydrogenation
Saleem et al. (2014) explored catalyst activation with complexes involving 1,2,3-triazole-based organochalcogen ligands, including 4-phenylthiazole, for transfer hydrogenation and oxidation processes Saleem et al., 2014.
Antibacterial Activity and Membrane Disruption
Fan et al. (2020) synthesized phenylthiazole derivatives displaying potent antibacterial activities and demonstrated their ability to disrupt bacterial cell membranes Fan et al., 2020.
Anti-inflammatory and Analgesic Agents
Thore et al. (2016) reported the synthesis of 5-methyl-2-phenylthiazole-4-substituted heteroazoles, showing promise as anti-inflammatory and analgesic agents Thore et al., 2016.
Safety And Hazards
properties
IUPAC Name |
2-methyl-4-phenyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-8-11-10(7-12-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XROORURTAQOYLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342780 | |
Record name | 2-Methyl-4-phenylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-phenylthiazole | |
CAS RN |
1826-16-0 | |
Record name | 2-Methyl-4-phenylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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